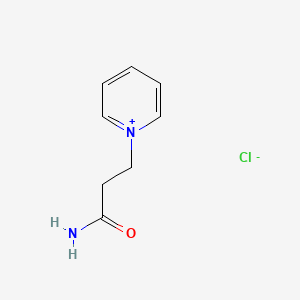
1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridin-1-ylpropanamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridin-1-ylpropanamide typically involves the reaction of pyridine with a suitable propanamide precursor. One common method is the reaction of pyridine with 3-bromopropanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for 3-pyridin-1-ylpropanamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyridin-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-pyridin-1-ylpropanamine.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridin-1-ylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 3-pyridin-1-ylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyridine: A basic nitrogen-containing heterocycle with similar structural features.
Pyrrolidine: Another nitrogen-containing heterocycle but with a five-membered ring.
Piperidine: A six-membered nitrogen-containing heterocycle.
Uniqueness: 3-Pyridin-1-ylpropanamide is unique due to its specific combination of a pyridine ring and a propanamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not fulfill .
Propriétés
Numéro CAS |
21161-01-3 |
|---|---|
Formule moléculaire |
C8H11ClN2O |
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
3-pyridin-1-ium-1-ylpropanamide;chloride |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(11)4-7-10-5-2-1-3-6-10;/h1-3,5-6H,4,7H2,(H-,9,11);1H |
Clé InChI |
ACIJURUNGKYAOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)CCC(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
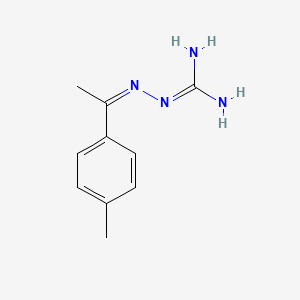
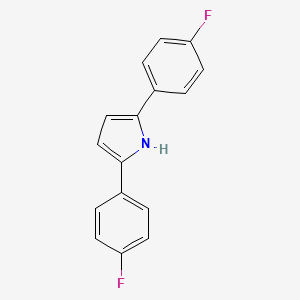
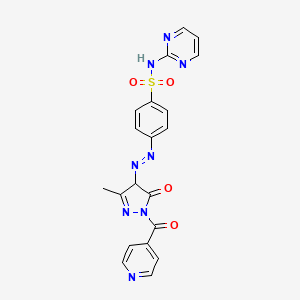
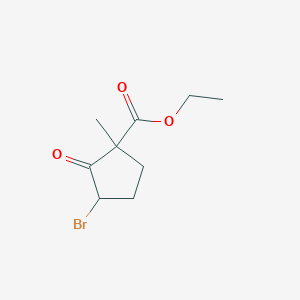
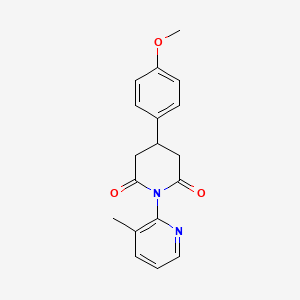

![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
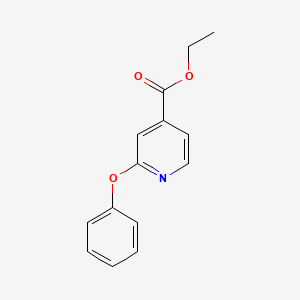
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)


